Idarubicinol

Description

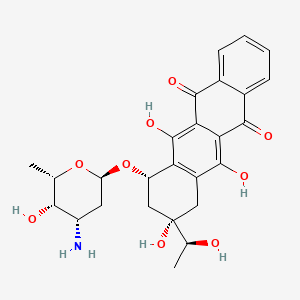

Structure

3D Structure

Propriétés

Formule moléculaire |

C26H29NO9 |

|---|---|

Poids moléculaire |

499.5 g/mol |

Nom IUPAC |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11-,15-,16-,17-,21+,26-/m0/s1 |

Clé InChI |

KMIBSUUWQWSRQV-BAYOIBAISA-N |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@H](C)O)O)N)O |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O |

Synonymes |

13-dihydroidarubicin 4-demethoxy-14-hydroxydaunorubicin idarubicinol idarubicinol, (7S-(7alpha,9alpha,9(S*)))-isome |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Idarubicinol in Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicin (B193468), a potent anthracycline antibiotic, and its principal active metabolite, idarubicinol, represent a cornerstone in the therapeutic arsenal (B13267) against acute myeloid leukemia (AML). The heightened lipophilicity and cellular uptake of idarubicin, compared to its parent compound daunorubicin (B1662515), contribute to its superior clinical efficacy. This document provides a comprehensive technical overview of the multifaceted mechanism of action of this compound in leukemia cells, focusing on its interaction with DNA, enzymatic targets, and the subsequent cellular responses. Quantitative data on its cytotoxic effects are presented, alongside detailed experimental methodologies for key assays and visual representations of the involved signaling pathways to facilitate a deeper understanding for research and drug development professionals.

Core Mechanisms of Action

This compound exerts its potent antileukemic effects through a combination of synergistic mechanisms that ultimately lead to the demise of cancer cells. These core mechanisms include direct interaction with DNA, inhibition of a critical nuclear enzyme, and the generation of cytotoxic reactive oxygen species.

DNA Intercalation

A fundamental aspect of this compound's mechanism is its ability to intercalate into the DNA of leukemia cells.[1][2][3] The planar aromatic ring structure of the anthracycline allows it to insert itself between DNA base pairs, causing a distortion of the DNA double helix.[1] This physical obstruction interferes with essential cellular processes that rely on the DNA template, such as replication and transcription, thereby inhibiting the synthesis of both DNA and RNA.[3][4][5] Studies have demonstrated that idarubicin possesses a strong binding capacity to DNA, which is a characteristic feature of anthracyclines.[6]

Topoisomerase II Inhibition

Beyond simple intercalation, this compound actively targets and inhibits topoisomerase II, a crucial enzyme for maintaining DNA topology.[1][2][3][4][5] Topoisomerase II functions by creating transient double-strand breaks in the DNA backbone to relieve torsional strain during replication and transcription, and then re-ligating the breaks.[1] this compound stabilizes the covalent intermediate of this reaction, known as the "cleavable complex," where topoisomerase II is bound to the broken DNA strands.[7] This prevents the re-ligation of the DNA, leading to an accumulation of persistent double-strand breaks.[1][7] The formation of these drug-induced topoisomerase II cleavable complexes is a critical step in the cytotoxic action of this compound.[7] Notably, idarubicin and this compound have been shown to form mainly topoisomerase IIα cleavable complexes in K562 leukemia cells.[7]

Generation of Reactive Oxygen Species (ROS)

The quinone moiety within the this compound structure can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[1][2] These highly reactive molecules can inflict further damage on cellular components, including DNA, lipids, and proteins.[1][2] This oxidative stress contributes to the overall cytotoxicity of the drug. However, it is important to note that some studies suggest that ROS generation and the induction of apoptosis by idarubicin may be separate events in certain leukemia cell lines.[8]

Cellular Consequences of this compound Action

The initial molecular interactions of this compound trigger a cascade of cellular responses, culminating in cell cycle arrest and programmed cell death.

Induction of Apoptosis

The extensive DNA damage caused by this compound is a potent trigger for apoptosis, or programmed cell death.[1] The cell's DNA damage response pathways are activated, leading to the initiation of the apoptotic cascade.[1] Key events in idarubicin-induced apoptosis include the reduction of the mitochondrial membrane potential and the activation of caspases, such as caspase-9 and caspase-3.[8] The activation of these executioner caspases leads to the systematic dismantling of the cell. Studies have shown that idarubicin is a more potent inducer of apoptosis than daunorubicin in certain cell types.[9]

Cell Cycle Arrest

In response to the DNA damage inflicted by this compound, cellular checkpoints are activated to halt the progression of the cell cycle.[1] This arrest, often occurring at the G2/M transition and in the S phase, provides the cell with an opportunity to repair the DNA damage.[1] However, if the damage is too severe to be repaired, the cell is ultimately directed towards apoptosis.[1] The ability to induce cell cycle arrest is a critical component of the antitumor activity of this compound, preventing the proliferation of leukemia cells with damaged DNA.

Quantitative Data: Cytotoxicity of Idarubicin

The cytotoxic potency of idarubicin has been evaluated in various leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a biological or biochemical function.

| Cell Line | Drug | IC50 (nM) | Reference |

| NALM-6 | Idarubicin | 12 | [10] |

| MCF-7 (monolayers) | Idarubicin | 3.3 ± 0.4 ng/mL | [5] |

| MCF-7 (spheroids) | Idarubicin | 7.9 ± 1.1 ng/mL | [5] |

| AML Cell Lines (range) | Idarubicin | 2.6–17.8 | [11] |

| AML Cell Lines (range) | Daunorubicin | 8.1–56.7 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

DNA Intercalation Assay (Fluorescence Resonance Energy Transfer - FRET)

This flow cytometry-based assay measures the intercalation of anthracyclines into the DNA of living cells.

-

Principle: FRET occurs between a DNA-binding dye (e.g., Hoechst 33342) and the intercalated anthracycline. The efficiency of energy transfer is proportional to the amount of intercalated drug.[12][13]

-

Cell Preparation: Leukemia cells are cultured to the desired density.

-

Staining:

-

Cells are incubated with Hoechst 33342 at a concentration that allows for stoichiometric DNA binding.

-

Idarubicin or another anthracycline is added at various concentrations.

-

Cells are incubated to allow for drug uptake and intercalation.

-

-

Flow Cytometry Analysis:

-

A flow cytometer equipped with appropriate lasers and filters is used.

-

Hoechst 33342 is excited by a UV laser, and its emission is measured.

-

The anthracycline is excited by a different laser (e.g., 488 nm), and its direct fluorescence is measured.

-

FRET is measured by exciting the donor (Hoechst 33342) and detecting emission at the acceptor's (anthracycline) wavelength.

-

-

Data Analysis: The FRET signal is quantified and correlated with the concentration of the intercalated drug.

Topoisomerase II Cleavable Complex Assay (TARDIS - Trapped in Agarose (B213101) DNA Immunostaining)

This assay allows for the visualization and quantification of drug-induced topoisomerase II cleavable complexes in individual cells.[7]

-

Principle: Cells are embedded in agarose, lysed, and then incubated with antibodies specific for topoisomerase IIα or IIβ to detect the enzyme trapped on the DNA.

-

Cell Treatment: Leukemia cells are treated with this compound or other topoisomerase II inhibitors for a specified time.

-

Cell Embedding and Lysis:

-

Treated cells are mixed with low-melting-point agarose and spread on microscope slides.

-

The agarose is allowed to solidify.

-

The slides are immersed in a lysis buffer containing detergents to remove cellular membranes and soluble proteins, leaving the DNA and associated proteins trapped in the agarose matrix.

-

-

Immunostaining:

-

The slides are incubated with a primary antibody specific for topoisomerase IIα or IIβ.

-

After washing, a fluorescently labeled secondary antibody is added.

-

-

Microscopy and Image Analysis:

-

The slides are visualized using a fluorescence microscope.

-

The fluorescence intensity of the nuclei is quantified using image analysis software, which corresponds to the amount of trapped topoisomerase II.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

-

Cell Plating: Leukemia cells are seeded in a 96-well plate at a predetermined density.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Incubation:

-

MTT reagent is added to each well and incubated for a few hours.

-

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

Experimental Workflow for TARDIS Assay

References

- 1. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]

- 2. What is Idarubicin Hydrochloride used for? [synapse.patsnap.com]

- 3. Oncology [pharmacology2000.com]

- 4. reference.medscape.com [reference.medscape.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Generation of reactive oxygen species is not involved in idarubicin-induced apoptosis in human leukaemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Idarubicin DNA intercalation is reduced by MRP1 and not Pgp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intercalation of anthracyclines into living cell DNA analyzed by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Synthesis and Purification of Idarubicinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for producing and purifying idarubicinol, the primary active metabolite of the anthracycline drug idarubicin (B193468), for in vitro research applications. Due to the limited availability of direct chemical synthesis routes in publicly accessible literature, this document focuses on the well-established method of metabolic conversion of idarubicin to this compound using cell-based systems.

Introduction

Idarubicin is a potent chemotherapeutic agent primarily used in the treatment of acute myeloid leukemia (AML).[1][2][3] Its cytotoxic effects are largely attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1][2][3][4] In the body, idarubicin is extensively metabolized to its 13-hydroxy derivative, this compound.[5][6] This metabolite is not only pharmacologically active, retaining significant cytotoxic properties, but also exhibits a longer half-life than the parent drug, contributing significantly to the overall therapeutic and toxic effects of idarubicin treatment.[2][6][7] Therefore, the availability of pure this compound is crucial for in vitro studies aimed at elucidating its specific mechanisms of action, off-target effects, and potential for therapeutic innovation.

Metabolic Synthesis of this compound

The most common and physiologically relevant method for producing this compound for research purposes is through the in vitro metabolism of idarubicin by cell lines expressing high levels of carbonyl-reducing enzymes.[5] Aldo-keto reductases (AKRs) and carbonyl reductases (CBRs) are the primary enzyme families responsible for this conversion.[5]

Experimental Workflow for Metabolic Synthesis

The following diagram outlines the general workflow for the production of this compound from idarubicin using a cell-based system.

Caption: Workflow for the metabolic synthesis and purification of this compound.

Detailed Experimental Protocol: Metabolic Synthesis

This protocol is a generalized procedure and may require optimization based on the specific cell line and laboratory conditions.

Materials:

-

Human cancer cell line known to express high levels of carbonyl reductases (e.g., HepG2, MCF-7).[5]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Idarubicin hydrochloride stock solution (e.g., 1 mM in sterile water).[5]

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer).

-

Organic solvents for extraction (e.g., chloroform (B151607), 1-heptanol).[8][9]

Procedure:

-

Cell Culture: Culture the selected cell line in appropriate flasks or dishes until they reach approximately 80-90% confluency.

-

Idarubicin Treatment: Replace the culture medium with fresh medium containing a known concentration of idarubicin (e.g., 1 µM).[5]

-

Incubation: Incubate the cells with idarubicin for a predetermined time course (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Harvesting:

-

Collect the cell culture supernatant, which will contain secreted this compound.

-

Wash the adherent cells with ice-cold PBS, then detach them using a cell scraper or trypsinization.

-

Pellet the cells by centrifugation.

-

-

Cell Lysis: Resuspend the cell pellet in an appropriate volume of cell lysis buffer and lyse the cells using sonication or repeated freeze-thaw cycles to release intracellular this compound.

-

Extraction:

-

Combine the cell lysate and the collected culture supernatant.

-

Perform a liquid-liquid extraction. A common method involves using a mixture of chloroform and 1-heptanol (B7768884) (9:1 v/v).[8][9]

-

After vigorous mixing and centrifugation to separate the phases, the organic layer containing idarubicin and this compound is collected.

-

Re-extract the analytes from the organic phase into an aqueous solution of 0.1 M phosphoric acid.[8][9]

-

Purification of this compound

High-performance liquid chromatography (HPLC) is the method of choice for purifying this compound from the crude extract.

HPLC Purification Protocol

Instrumentation and Columns:

-

A preparative or semi-preparative HPLC system equipped with a UV-Vis or fluorescence detector.

-

A reversed-phase C18 or a cyanopropyl column is suitable for the separation of anthracyclines.[10]

Mobile Phase and Gradient:

-

A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol.[11]

-

A gradient elution is often employed to achieve optimal separation of idarubicin from this compound and other potential metabolites.

Detection:

-

Idarubicin and this compound can be detected by their absorbance at approximately 480 nm.[12]

-

For higher sensitivity and specificity, fluorescence detection is recommended, with an excitation wavelength of around 470 nm and an emission wavelength of about 580 nm.[10]

Fraction Collection:

-

Collect the fractions corresponding to the retention time of this compound, which will elute after the more lipophilic parent drug, idarubicin.

Post-Purification:

-

Analyze the collected fractions for purity using analytical HPLC.

-

Pool the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.

-

The final product should be stored at -20°C or lower, protected from light.

Quantitative Data and Characterization

The yield of this compound will vary depending on the cell line, incubation time, and extraction efficiency. The following table provides hypothetical but representative data from a metabolic synthesis experiment.

| Parameter | Value |

| Cell Line | HepG2 |

| Initial Idarubicin Concentration | 1 µM |

| Incubation Time | 48 hours |

| Starting Cell Number | 1 x 10^7 cells |

| Extraction Method | Chloroform/1-Heptanol (9:1) |

| Purification Method | Semi-preparative HPLC |

| Purity (by analytical HPLC) | >98% |

| Final Yield | ~5-15 µg |

Characterization: The identity of the purified this compound should be confirmed by mass spectrometry (MS) to verify the correct molecular weight and by NMR spectroscopy for structural elucidation if sufficient material is available.

Idarubicin/Idarubicinol Signaling Pathway

Idarubicin and its active metabolite, this compound, exert their cytotoxic effects primarily through the disruption of DNA replication and the induction of apoptosis. The following diagram illustrates the key steps in their mechanism of action.

Caption: Mechanism of action of Idarubicin and this compound.

The primary mechanisms of action for idarubicin and this compound include:

-

DNA Intercalation: The planar aromatic ring structure of the molecules inserts between DNA base pairs, distorting the double helix and interfering with DNA replication and transcription.[1][2]

-

Topoisomerase II Inhibition: They form a stable ternary complex with DNA and topoisomerase II, an enzyme essential for resolving DNA topological problems during replication.[1][3] This prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[1]

-

Induction of Apoptosis: The resulting DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to programmed cell death (apoptosis).[1]

-

Generation of Reactive Oxygen Species (ROS): Like other anthracyclines, idarubicin can undergo redox cycling to produce ROS, which can cause further damage to DNA, proteins, and lipids.[1]

Conclusion

This guide provides a framework for the in vitro production and purification of this compound through metabolic conversion. This approach yields a biologically relevant form of the metabolite that is suitable for a wide range of in vitro studies. The detailed protocols and diagrams serve as a valuable resource for researchers investigating the pharmacology and toxicology of this important anthracycline metabolite. Careful optimization of the described methods will be necessary to achieve the desired yield and purity for specific experimental needs.

References

- 1. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. What is Idarubicin Hydrochloride used for? [synapse.patsnap.com]

- 4. Action mechanism of idarubicin (4-demethoxydaunorubicin) as compared with daunorubicin in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of the reductive carbonyl idarubicin metabolism to evaluate inhibitors of the formation of cardiotoxic this compound via carbonyl and aldo–keto reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of idarubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetic study of idarubicin and daunorubicin in leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. An improved HPLC method for therapeutic drug monitoring of daunorubicin, idarubicin, doxorubicin, epirubicin, and their 13-dihydro metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Separation of Idarubicin hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Physicochemical Properties of Idarubicinol for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Idarubicinol, the active metabolite of the anthracycline antineoplastic agent Idarubicin (B193468). Understanding these properties is critical for the successful formulation of this compound as a therapeutic agent. This document outlines its chemical identity, physicochemical characteristics, and provides detailed experimental protocols for their determination. Furthermore, it visualizes key signaling pathways and experimental workflows to aid in research and development.

Chemical and Physical Identity

This compound is the 13-hydroxy metabolite of Idarubicin and exhibits potent antineoplastic activity. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione | PubChem[1] |

| Molecular Formula | C₂₆H₂₉NO₉ | PubChem[1] |

| Molecular Weight | 499.5 g/mol | PubChem[1] |

| CAS Number | 86189-66-4 | PubChem[1] |

| Chemical Structure |  | PubChem[1] |

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are paramount for formulation development, influencing its dissolution, absorption, distribution, and overall bioavailability.

| Property | Value/Information | Relevance in Formulation |

| Solubility | Experimental data for aqueous solubility is not readily available in the cited literature. As a derivative of a poorly soluble drug, this compound is expected to have low aqueous solubility. | Affects dissolution rate and bioavailability. Formulation strategies for poorly soluble drugs may be required.[2][3] |

| Melting Point | Experimental data is not available in the cited literature. | Influences solid-state stability and manufacturing processes such as milling and heat-related processes.[4] |

| pKa | Experimental data is not available in the cited literature. The presence of an amino group suggests a basic pKa. | Determines the ionization state at different physiological pHs, impacting solubility and membrane permeability.[4][5] |

| LogP (Octanol-Water Partition Coefficient) | XLogP3 (Computed): 1.8 | Indicates the lipophilicity of the molecule, which affects its ability to cross cell membranes.[1] |

| Polymorphism | The existence of polymorphs for this compound has not been extensively reported in the available literature. However, polymorphism is a common phenomenon for complex organic molecules. | Different polymorphic forms can exhibit different solubility, stability, and bioavailability, making polymorphism screening crucial. |

| Stability | This compound is the active metabolite of Idarubicin.[6] Idarubicin is known to be unstable in acidic and alkaline conditions and is susceptible to oxidation.[7][8][9] Similar degradation pathways are expected for this compound. | Understanding degradation pathways is essential for developing a stable formulation with an adequate shelf-life. |

Mechanism of Action and Signaling Pathways

This compound, like its parent drug Idarubicin, exerts its cytotoxic effects primarily through the inhibition of topoisomerase II and intercalation into DNA.[10] This leads to the formation of DNA double-strand breaks, triggering a cascade of cellular responses known as the DNA Damage Response (DDR).

DNA Damage Response Pathway Induced by this compound

The following diagram illustrates the key signaling events initiated by this compound-induced DNA damage.

Caption: this compound-induced DNA damage response pathway.

This pathway highlights the central role of ATM/ATR and p53 in orchestrating cellular fate—cell cycle arrest for DNA repair or apoptosis if the damage is irreparable.[11][12][13][14][15]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of this compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium aqueous solubility of this compound.

Methodology:

-

Preparation of Media: Prepare aqueous buffer solutions at various physiological pH values (e.g., 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of this compound powder to a sealed, clear glass vial containing a known volume of the respective buffer.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time for the undissolved solid to sediment. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.22 µm), and dilute it appropriately. Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[16][17][18]

Melting Point Determination (Capillary Method)

Objective: To determine the melting point or melting range of this compound.

Methodology:

-

Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting). The range between these two temperatures is the melting range.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of this compound.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration.

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of the titration curve.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient of this compound.

Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Mix a known volume of the this compound solution with an equal volume of the pre-saturated n-octanol in a sealed vessel.

-

Equilibration: Shake the mixture for a sufficient time to allow for the partitioning of this compound between the two phases to reach equilibrium.

-

Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and octanolic layers.

-

Quantification: Determine the concentration of this compound in both the aqueous and octanolic phases using a suitable analytical method (e.g., HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound in the octanolic phase to its concentration in the aqueous phase.

Stability Testing (ICH Guidelines)

Objective: To evaluate the stability of this compound under various environmental conditions.

Methodology:

-

Stress Testing: Subject this compound to forced degradation conditions including acid and base hydrolysis, oxidation, and photolysis to identify potential degradation products and pathways.[7]

-

Formal Stability Studies: Store this compound under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions as per ICH guidelines.[13][14]

-

Sample Analysis: At specified time points, analyze the samples for appearance, purity (using a stability-indicating HPLC method), and the presence of degradation products.[17][18]

Polymorphism Screening

Objective: To identify different crystalline forms (polymorphs) of this compound.

Methodology:

-

Crystallization Studies: Crystallize this compound from a variety of solvents under different conditions (e.g., cooling crystallization, anti-solvent addition, evaporation).

-

Solid-State Characterization: Analyze the resulting solid forms using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and characterize different polymorphs.

Experimental and Formulation Workflow

The following diagram outlines a logical workflow for the physicochemical characterization and subsequent formulation development of this compound.

Caption: Workflow for this compound characterization and formulation.

This workflow emphasizes the iterative nature of formulation development, where physicochemical data informs preformulation studies, leading to the selection of an appropriate formulation strategy and subsequent optimization.

Conclusion

References

- 1. This compound | C26H29NO9 | CID 21118312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Idarubicin | C26H27NO9 | CID 42890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Activation of DNA damage response pathways as a consequence of anthracycline-DNA adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anthracyclines induce DNA damage response-mediated protection against severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. DNA Damage Response and Repair Genes and Anthracycline-Induced Cardiomyopathy in Childhood Cancer Survivors: A Report From the Children's Oncology Group and the Childhood Cancer Survivor Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of idarubicin and this compound in rat plasma using reversed-phase high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Idarubicinol vs. Idarubicin: A Comparative Analysis of Cytotoxic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicin (B193468), a potent anthracycline antibiotic, is a cornerstone in the treatment of various hematological malignancies. Its primary metabolite, idarubicinol, also exhibits significant cytotoxic activity. This technical guide provides a comprehensive comparison of the cytotoxic profiles of idarubicin and this compound, detailing their mechanisms of action, summarizing their in vitro efficacy across a range of cancer cell lines, and providing standardized protocols for key experimental assays. This document is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Introduction

Idarubicin is a 4-demethoxy derivative of daunorubicin (B1662515), a modification that enhances its lipophilicity and cellular uptake.[1] Following administration, idarubicin is rapidly metabolized in the liver to its active 13-hydroxy metabolite, this compound.[2] Both parent drug and metabolite contribute to the overall anti-neoplastic effect. Understanding the distinct and overlapping cytotoxic properties of idarubicin and this compound is crucial for optimizing therapeutic strategies and developing novel cancer therapies.

Mechanism of Action

The primary mechanism of cytotoxic action for both idarubicin and this compound involves the inhibition of topoisomerase II.[3] By intercalating into DNA, these compounds stabilize the topoisomerase II-DNA cleavable complex. This prevents the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[3]

Topoisomerase II Inhibition

The process of topoisomerase II inhibition by idarubicin and this compound can be visualized as a multi-step process. The planar anthracycline ring intercalates between DNA base pairs, while the daunosamine (B1196630) sugar moiety interacts with the minor groove. This complex then traps the topoisomerase II enzyme after it has induced a double-strand break, preventing the resealing of the DNA backbone.

Induction of Apoptosis

The DNA damage induced by idarubicin and this compound triggers a cascade of signaling events culminating in programmed cell death, or apoptosis. This process is primarily mediated through the intrinsic, or mitochondrial, pathway. DNA damage leads to the activation of pro-apoptotic proteins, a decrease in the mitochondrial membrane potential, and the release of cytochrome c. This, in turn, activates a caspase cascade, leading to the execution of apoptosis.[4][5]

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of idarubicin and this compound has been evaluated in numerous cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for both compounds in various leukemia and breast cancer cell lines.

Table 1: IC50 Values of Idarubicin and this compound in Leukemia Cell Lines

| Cell Line | Idarubicin IC50 | This compound IC50 | Reference |

| HL-60 | ~5 nM | ~6 nM | [6] |

| K562 | 0.41 µg/mL | Not Reported | [7] |

| CCRF-CEM | See Reference | See Reference | [8] |

| MOLM-13 | See Reference | See Reference | [8] |

| KG-1 | See Reference | See Reference | [8] |

| OCI-AML-3 | See Reference | See Reference | [8] |

| Kasumi-1 | See Reference | See Reference | [8] |

| MV-4-11 | See Reference | See Reference | [8] |

| WEHI-3B | See Reference | See Reference | [8] |

| Molt-4 | See Reference | See Reference | [8] |

| FKH1 | See Reference | See Reference | [9] |

| IDH2 | See Reference | See Reference | [9] |

| TF1 | See Reference | See Reference | [9] |

Table 2: IC50 Values of Idarubicin and this compound in Breast Cancer Cell Lines

| Cell Line | Culture Type | Idarubicin IC50 (ng/mL) | This compound IC50 (ng/mL) | Reference |

| MCF-7 | Monolayer | 3.3 ± 0.4 | 3.6 ± 0.7 | [2][10][11] |

| MCF-7 | Spheroid | 7.9 ± 1.1 | 5.3 ± 0.7 | [2][10][11] |

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible assessment of cytotoxicity. The following sections detail the methodologies for key assays used to evaluate the cytotoxic effects of idarubicin and this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Idarubicin and this compound stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of idarubicin or this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect early-stage apoptosis. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or 7-AAD

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with idarubicin or this compound for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[12][13]

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Treated and control cells

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TdT reaction mix (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with idarubicin or this compound to induce apoptosis.

-

Fix and permeabilize the cells.

-

Incubate the cells with the TdT reaction mix to label the 3'-OH ends of fragmented DNA.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer.[14][15]

Caspase Activity Assay

Caspase activity assays measure the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.

Materials:

-

Treated and control cell lysates

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

Microplate reader (colorimetric or fluorometric)

Procedure:

-

Induce apoptosis and prepare cell lysates.

-

Incubate the cell lysate with the caspase-3 substrate in the assay buffer.

-

Measure the colorimetric or fluorescent signal generated by the cleavage of the substrate over time.

-

The signal intensity is proportional to the caspase-3 activity in the sample.[16][17]

Discussion

The compiled data indicate that both idarubicin and its metabolite, this compound, are potent cytotoxic agents against a variety of cancer cell lines. In many cases, their cytotoxic potencies are comparable. For instance, in MCF-7 breast cancer cell monolayers, the IC50 values for idarubicin and this compound are very similar.[2][10][11] However, in multicellular spheroids, which mimic the three-dimensional structure of tumors, this compound appears to be slightly more potent than idarubicin.[2][10][11] This suggests that the tumor microenvironment may influence the relative activity of these two compounds.

In leukemia cell lines, idarubicin consistently demonstrates high potency.[6][7][8][9] While direct comparative IC50 data for this compound in a wide range of leukemia lines is less abundant in the readily available literature, its activity is generally considered to be significant. The prolonged half-life of this compound in vivo likely contributes significantly to the overall therapeutic effect of idarubicin.

The primary mechanism of action for both compounds is well-established as topoisomerase II inhibition, leading to DNA damage and apoptosis. The provided diagrams illustrate the key steps in this process, from drug-DNA interaction to the activation of the apoptotic cascade. The experimental protocols outlined in this guide provide a standardized framework for researchers to further investigate the cytotoxic and apoptotic effects of these and other anti-cancer agents.

Conclusion

Both idarubicin and its active metabolite, this compound, are highly effective cytotoxic agents. Their primary mechanism of action involves the inhibition of topoisomerase II and the subsequent induction of apoptosis. While their potencies can vary depending on the cancer cell type and the in vitro model used, both compounds contribute significantly to the anti-neoplastic activity observed in clinical settings. The data and protocols presented in this technical guide provide a valuable resource for the continued research and development of anthracycline-based cancer therapies. Further studies directly comparing the cytotoxic profiles of idarubicin and this compound across a broader range of cancer types and in more complex in vivo models are warranted to fully elucidate their respective contributions to therapeutic efficacy.

References

- 1. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]

- 4. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Idarubicin is active on MDR cells: evaluation of DNA synthesis inhibition on P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced Antitumor Efficacy of Cytarabine and Idarubicin in Acute Myeloid Leukemia Using Liposomal Formulation: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Idarubicin and this compound effects on breast cancer multicellular spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Idarubicin and this compound Effects on Breast Cancer Multicellular Spheroids | Semantic Scholar [semanticscholar.org]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 15. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mpbio.com [mpbio.com]

- 17. Caspase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide to the Cellular Uptake and Intracellular Localization of Idarubicinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicin (B193468), a potent anthracycline derivative, and its principal active metabolite, idarubicinol, are critical components in the treatment of hematological malignancies. Their therapeutic efficacy is fundamentally dependent on their ability to traverse the cell membrane, achieve high intracellular concentrations, and localize to their primary site of action: the cell nucleus. This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and subcellular distribution of this compound. It details the interplay of passive diffusion and carrier-mediated transport, the significant role of efflux pumps in modulating intracellular concentrations, and the crucial nuclear and lysosomal localization pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these processes, and includes visual representations of relevant pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Cellular Uptake of this compound

The entry of this compound and its parent drug, idarubicin, into target cells is a multi-faceted process characterized by rapid and extensive accumulation. This is largely attributed to the high lipophilicity of idarubicin, which allows for efficient passage across the plasma membrane.[1]

Mechanisms of Cellular Uptake

The primary mechanisms governing the cellular uptake of idarubicin and its metabolite this compound include:

-

Passive Diffusion: Due to its high lipophilicity, idarubicin readily partitions into the lipid bilayer of the cell membrane and is thought to cross into the cytoplasm via a "flip-flop" mechanism.[2] This process is driven by the concentration gradient.

-

Carrier-Mediated Transport: Evidence strongly suggests the involvement of a carrier-mediated transport system.[2] Studies have demonstrated that the uptake is temperature- and concentration-dependent. Furthermore, competitive inhibition of idarubicin uptake by its analogue daunorubicin (B1662515) points to a shared transport mechanism.[2]

The uptake of idarubicin is notably faster and leads to higher intracellular concentrations compared to other anthracyclines like doxorubicin (B1662922) and daunorubicin.[1][3]

Role of ABC Transporters in Efflux

The net intracellular concentration of this compound is significantly influenced by the activity of ATP-binding cassette (ABC) transporters, which function as efflux pumps. Key transporters involved in idarubicin and this compound resistance include:

-

P-glycoprotein (P-gp/MDR1): While idarubicin is a substrate for P-gp, it is considered less susceptible to P-gp-mediated efflux compared to daunorubicin and doxorubicin.[4] This property may contribute to its efficacy in multidrug-resistant (MDR) cells.

-

Multidrug Resistance-Associated Protein 1 (MRP1): Studies have shown that MRP1 can reduce the DNA intercalation of idarubicin, suggesting it plays a role in mediating resistance to this drug.

Intracellular Localization

Upon entering the cell, idarubicin and this compound are distributed among various subcellular compartments, with the nucleus being the primary site of action.

Nuclear Accumulation

A significant portion of intracellular idarubicin and this compound, estimated to be between 30-60%, localizes to the nucleus.[5] This results in a nuclear concentration that can be 200- to 300-fold higher than the extracellular concentration.[5]

Within the nucleus, idarubicin intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks and the induction of apoptosis.[6][7] The amount of DNA-bound drug directly correlates with its cytotoxic effect.[5]

Lysosomal Sequestration

As weak bases, idarubicin and this compound are susceptible to sequestration within the acidic environment of lysosomes.[8][9] This process, known as ion-trapping, occurs when the uncharged drug diffuses across the lysosomal membrane and becomes protonated within the acidic lumen, preventing its exit.[9]

Lysosomal sequestration can have significant implications for drug efficacy:

-

Reduced Bioavailability: By trapping the drug away from its nuclear target, lysosomal sequestration can decrease the effective intracellular concentration and contribute to drug resistance.[9]

-

Drug Efflux: Lysosomes can expel their contents, including sequestered drugs, from the cell via exocytosis, further reducing the intracellular drug concentration.[10]

-

Lysosomal Biogenesis: The accumulation of drugs within lysosomes can trigger a cellular response leading to an increase in the number and volume of lysosomes, thereby enhancing the cell's capacity for drug sequestration.[10]

Quantitative Data

The following tables summarize key quantitative data related to the cellular uptake and intracellular localization of idarubicin and this compound.

Table 1: Intracellular Concentration and Pharmacokinetics

| Parameter | Cell/Tissue Type | Value | Reference |

| Peak Cellular Concentration | Nucleated blood and bone marrow cells | Reached a few minutes after injection | [11] |

| Intracellular vs. Plasma Concentration | Nucleated blood and bone marrow cells | >100-fold higher in cells | [11] |

| Terminal Half-Life (Intracellular) | Nucleated blood and bone marrow cells | ~15 hours (Idarubicin) | [11] |

| Terminal Half-Life (Intracellular) | Nucleated blood and bone marrow cells | ~72 hours (this compound) | [11] |

| Nuclear vs. Extracellular Concentration | Hematopoietic cells | 200- to 300-fold difference | [5] |

| Intracellular Peak Concentration (vs. Daunorubicin) | Leukemic cells | 70% of daunorubicin at 1/5th the dose | [12] |

Table 2: Comparative Cellular Uptake and Retention

| Comparison | Cell Lines | Observation | Reference |

| Uptake vs. Doxorubicin | B16BL6, BLM, BFS-1 | 16-fold faster uptake for Idarubicin | [3] |

| Retention vs. Doxorubicin | B16BL6, BLM, BFS-1 | Significantly prolonged retention for Idarubicin | [3] |

| Uptake vs. Daunorubicin | MDR1+ human leukemic cells | Significantly greater uptake for Idarubicin +/- this compound | [4] |

| Retention vs. Daunorubicin | MDR1+ human leukemic cells | Significantly greater retention for Idarubicin +/- this compound | [4] |

Experimental Protocols

Protocol for Measuring Intracellular Drug Concentration by HPLC

This method allows for the precise quantification of idarubicin and its metabolites within cells.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., K562, HL-60) in appropriate media at 37°C and 5% CO₂.

-

Seed cells at a density of 1 x 10⁶ cells/mL.

-

Incubate cells with the desired concentration of idarubicin or this compound for a specified time.

-

-

Sample Preparation:

-

Harvest cells by centrifugation and wash with ice-cold PBS to remove extracellular drug.

-

Lyse the cells using a suitable lysis buffer or sonication.

-

Perform a liquid-liquid extraction (e.g., with a chloroform/methanol mixture) to separate the drug from cellular debris.[13]

-

Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.[13]

-

-

HPLC Analysis:

-

Inject the prepared sample into an HPLC system equipped with a C18 or Cyanopropyl column.[2][14]

-

Use a mobile phase consisting of acetonitrile (B52724) and a buffer (e.g., potassium phosphate (B84403) or phosphoric acid).[15][16]

-

Detect the analytes using a fluorescence detector (excitation ~470-495 nm, emission ~560-580 nm).[14][15]

-

Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of idarubicin and this compound.

-

Protocol for Assessing Cellular Uptake by Flow Cytometry

This protocol utilizes the intrinsic fluorescence of idarubicin and this compound for rapid analysis of drug accumulation.

-

Cell Preparation and Incubation:

-

Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.

-

Incubate the cells with the desired concentration of the drug for a specified time at 37°C.[17]

-

Include a vehicle-treated control.

-

-

Stopping Uptake and Washing:

-

Flow Cytometry Analysis:

-

Resuspend the cell pellet in PBS.

-

Analyze the cells using a flow cytometer with a 488 nm excitation laser.[2]

-

Detect the fluorescence in the appropriate channel (e.g., PE or PE-Cy5).[2]

-

Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample. The MFI is proportional to the intracellular drug concentration.

-

Protocol for Subcellular Fractionation

This protocol allows for the separation of cellular compartments to determine the distribution of this compound.

-

Cell Lysis and Homogenization:

-

Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 5-10 minutes. The pellet contains the nuclei.[18][19]

-

Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 5-10 minutes. The pellet contains the mitochondria.[18]

-

Cytosolic and Membrane Fractions: The supernatant from the previous step contains the cytoplasm and membrane fractions. A high-speed ultracentrifugation step (e.g., 100,000 x g) can be used to pellet the membranes, leaving the cytosol in the supernatant.[18]

-

-

Analysis:

-

Extract the drug from each fraction and quantify using HPLC as described above.

-

Visualizations

Signaling and Transport Pathways

Caption: Cellular uptake and localization pathway of this compound.

Experimental Workflow: Intracellular Quantification

Caption: Workflow for quantifying intracellular this compound.

Conclusion

The cellular uptake and intracellular localization of this compound are complex processes that are pivotal to its anticancer activity. Its high lipophilicity facilitates rapid cellular entry, leading to substantial intracellular accumulation. The primary therapeutic target is nuclear DNA, where this compound intercalates and inhibits topoisomerase II. However, its efficacy can be modulated by efflux transporters such as P-gp and MRP1, and by sequestration within lysosomes, which represents a potential mechanism of drug resistance. A thorough understanding of these pathways, aided by the quantitative data and experimental protocols provided in this guide, is essential for the development of strategies to enhance the therapeutic index of this compound and to overcome mechanisms of resistance in cancer therapy.

References

- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cellular uptake and antiproliferative effects of therapeutic concentrations of idarubicin or daunorubicin and their alcohol metabolites, with or without cyclosporin A, in MDR1+ human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of anthracyclines: correlation with cellular uptake, intracellular distribution and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Base mutation analysis of topoisomerase II-idarubicin-DNA ternary complex formation. Evidence for enzyme subunit cooperativity in DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. sciencexcel.com [sciencexcel.com]

- 9. oaepublish.com [oaepublish.com]

- 10. Lysosomes as mediators of drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. Comparison of the intracellular pharmacokinetics of daunorubicin and idarubicin in patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Separation of Idarubicin hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. benchchem.com [benchchem.com]

- 18. docs.abcam.com [docs.abcam.com]

- 19. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Effect of Idarubicinol on Topoisomerase II Alpha Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicinol, the primary metabolite of the anthracycline chemotherapeutic agent idarubicin (B193468), is a potent inhibitor of topoisomerase II alpha (Topo IIα). This technical guide provides an in-depth analysis of the molecular interactions, cellular consequences, and experimental methodologies related to the effects of this compound on Topo IIα. By stabilizing the Topo IIα-DNA cleavage complex, this compound induces DNA double-strand breaks, activating downstream DNA damage response pathways and ultimately leading to apoptotic cell death. This document consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Anthracyclines are a cornerstone of chemotherapy regimens for various hematological and solid tumors. Idarubicin, a derivative of daunorubicin (B1662515), is notable for its high potency and lipophilicity.[1] Following administration, idarubicin is rapidly metabolized to its active C-13 alcohol metabolite, this compound. Both idarubicin and this compound exert their cytotoxic effects primarily by targeting topoisomerase II alpha, a critical enzyme in DNA replication, transcription, and chromosome segregation.[1]

Topoisomerase II alpha resolves DNA topological problems by creating transient double-strand breaks, allowing for the passage of another DNA segment through the break, followed by religation of the DNA strands. This compound acts as a "topoisomerase poison" by intercalating into DNA and stabilizing the covalent intermediate of the Topo IIα reaction, known as the cleavage complex. This stabilization prevents the religation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks and subsequent activation of apoptotic pathways. Studies have shown that this compound and its parent compound, idarubicin, are equipotent in their cytotoxic effects and their ability to form Topo IIα cleavable complexes.[1]

Quantitative Data on the Activity of this compound and Related Compounds

| Compound | Assay Type | Cell Line/System | IC50 / Potency | Reference(s) |

| This compound | Cytotoxicity (Cell Growth Inhibition) | K562 (Human Leukemia) | Equipotent to Idarubicin | [1] |

| Topo IIα Cleavable Complex Formation | K562 (Human Leukemia) | Forms Topo IIα cleavable complexes | [1] | |

| Cytotoxicity (Cell Growth Inhibition) | Multidrug-Resistant Leukemia Cells (K562/VP-H2) | Less affected by resistance than Daunorubicin | [2] | |

| Idarubicin | Cytotoxicity (Cell Growth Inhibition) | MCF-7 (Human Breast Cancer) | ~0.01 µM | [3] |

| Cytotoxicity (Cell Growth Inhibition) | NALM-6 (Human Leukemia) | 12 nM | [4] | |

| Topo II Catalytic Inhibition | Purified Human Topo II | Effective inhibitor | [5] |

Molecular Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the poisoning of topoisomerase II alpha. This leads to the formation of stable ternary complexes of this compound, DNA, and the enzyme, resulting in DNA double-strand breaks. These breaks trigger a cascade of cellular events, primarily the DNA damage response (DDR) and the intrinsic apoptotic pathway.

This compound-Induced Topoisomerase IIα Poisoning

Downstream Signaling of DNA Damage and Apoptosis

The accumulation of DNA double-strand breaks activates the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinase pathways. These pathways initiate a signaling cascade that leads to cell cycle arrest, attempts at DNA repair, and if the damage is too severe, apoptosis. The apoptotic signal is primarily transduced through the mitochondrial (intrinsic) pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of this compound on topoisomerase II alpha activity.

In Vitro Topoisomerase IIα DNA Cleavage Assay

This assay determines the ability of this compound to stabilize the Topo IIα-DNA cleavage complex, leading to the formation of linear DNA from a supercoiled plasmid.

Materials:

-

Purified human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo IIα assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM KCl, 100 mM MgCl₂, 10 mM EDTA, 5 mM DTT)

-

10 mM ATP solution

-

This compound stock solution (in DMSO)

-

Proteinase K

-

10% SDS

-

Loading dye

-

Agarose (B213101) gel (1%) and electrophoresis apparatus

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Prepare reaction mixtures on ice in microcentrifuge tubes. For a 20 µL final volume:

-

2 µL 10x Topo IIα assay buffer

-

2 µL 10 mM ATP

-

200 ng supercoiled plasmid DNA

-

Variable volume of sterile water

-

1 µL of this compound at various concentrations (or DMSO for control)

-

-

Add a pre-determined amount of Topo IIα enzyme (e.g., 2-5 units) to each tube, except for the no-enzyme control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 10% SDS and 1 µL of proteinase K (20 mg/mL).

-

Incubate at 50°C for 30 minutes to digest the protein.

-

Add loading dye to each sample.

-

Load the samples onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Visualize the DNA bands under UV light. An increase in the linear DNA band with increasing this compound concentration indicates stabilization of the cleavage complex.

TARDIS (Trapped in Agarose DNA Immunostaining) Assay

The TARDIS assay allows for the in situ detection and quantification of Topo IIα-DNA cleavage complexes in individual cells.

Materials:

-

Cell line of interest (e.g., K562)

-

This compound

-

Low melting point agarose

-

Lysis buffer (e.g., 2 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sarkosyl, pH 10)

-

Phosphate-buffered saline (PBS)

-

Primary antibody against Topoisomerase IIα

-

Fluorescently labeled secondary antibody

-

DNA counterstain (e.g., DAPI or Hoechst)

-

Microscope slides

-

Fluorescence microscope

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Harvest and resuspend the cells in PBS.

-

Mix the cell suspension with an equal volume of molten low melting point agarose (at 37°C).

-

Pipette the cell-agarose mixture onto a microscope slide and allow it to solidify.

-

Immerse the slides in lysis buffer and incubate overnight at 4°C to lyse the cells and remove soluble proteins.

-

Wash the slides extensively with PBS.

-

Incubate the slides with the primary antibody against Topo IIα in a humidified chamber.

-

Wash the slides with PBS.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash the slides with PBS.

-

Counterstain the DNA with DAPI or Hoechst.

-

Mount the slides with an anti-fade medium.

-

Analyze the slides using a fluorescence microscope. The fluorescence intensity in the nucleus corresponds to the amount of trapped Topo IIα.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols and the logical relationship of the cellular events following this compound treatment.

Topoisomerase IIα DNA Cleavage Assay Workflow

TARDIS Assay Workflow

Conclusion

This compound, the active metabolite of idarubicin, is a potent topoisomerase II alpha poison. Its mechanism of action involves the stabilization of the Topo IIα-DNA cleavage complex, leading to the formation of persistent DNA double-strand breaks. This DNA damage activates the ATM/ATR-mediated DNA damage response and the intrinsic apoptotic pathway, culminating in cancer cell death. The equipotency of this compound and idarubicin in cellular assays highlights the critical role of this metabolite in the therapeutic efficacy of idarubicin. The experimental protocols and pathways detailed in this guide provide a comprehensive framework for further research into the nuanced effects of this compound and for the development of novel anticancer agents targeting topoisomerase II alpha.

References

- 1. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Idarubicin and this compound are less affected by topoisomerase II-related multidrug resistance than is daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Anticancer drugs targeting topoisomerase II for antifungal treatment - PMC [pmc.ncbi.nlm.nih.gov]

Idarubicinol's Interaction with DNA: A Technical Guide to Binding Affinity and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicin (B193468), a potent anthracycline antibiotic, is a cornerstone in the treatment of various leukemias.[1] Its primary mechanism of action involves the insertion between DNA base pairs, a process known as intercalation, which disrupts DNA replication and transcription by interfering with the enzyme topoisomerase II.[1][2] Following administration, idarubicin is rapidly metabolized in the body to its principal active metabolite, idarubicinol.[3] This metabolite is not merely a byproduct; studies have shown that this compound is equipotent to its parent compound in terms of cytotoxicity and its ability to induce DNA damage by forming stable complexes with topoisomerase II and DNA.[4][5]

This technical guide provides an in-depth exploration of the DNA binding characteristics of this compound. While direct quantitative binding affinity data for this compound is limited in publicly accessible literature, this document compiles available data for the parent compound, idarubicin, as a close surrogate. It details the experimental protocols used to determine these interactions, outlines the subsequent cellular signaling pathways, and provides a framework for future research into this critical drug-DNA interaction.

Quantitative Binding Affinity Data

The strength of the interaction between a drug and DNA is a critical parameter in drug design and development. This affinity is typically quantified by the association constant (Kₐ) or the dissociation constant (Kₑ), with a higher Kₐ or lower Kₑ indicating stronger binding.

Table 1: DNA Binding Affinity Constants for Idarubicin

| Compound | DNA Source | Method | Binding Constant (Kₐ) (M⁻¹) | Experimental Conditions | Reference |

|---|---|---|---|---|---|

| Idarubicin | Calf Thymus DNA | UV-Vis Spectroscopy | Moderate binder (specific value not provided) | Physiological conditions | [8] |

| Daunorubicin (B1662515)* | Calf Thymus DNA | Optical Method | 0.10 - 0.12 x 10⁶ | 37°C, 10% serum | [7] |

| Doxorubicin (B1662922)* | Calf Thymus DNA | Optical Method | 0.13 - 0.16 x 10⁶ | 37°C, 10% serum |[7] |

*Note: Daunorubicin and Doxorubicin are structurally related anthracyclines. Their binding data under physiological conditions are included for comparative purposes. The term "moderate binder" for Idarubicin was used in the study without a specific numerical value, but suggests an affinity within a similar range.[8]

Mechanism of Action: Intercalation and Topoisomerase II Inhibition

The cytotoxic effects of this compound are rooted in its interaction with nuclear DNA. The process involves two key steps:

-

DNA Intercalation: The planar dihydroxyanthraquinone ring system of this compound inserts itself between the base pairs of the DNA double helix.[6][9] This physical insertion causes a local unwinding and lengthening of the DNA structure, disrupting the normal helical conformation.[1]

-

Topoisomerase II Poisoning: Following intercalation, this compound traps the nuclear enzyme topoisomerase II in an intermediate stage of its catalytic cycle.[4] Topoisomerase II is essential for managing DNA topology by creating transient double-strand breaks to allow DNA strands to pass through each other. This compound stabilizes the "cleavable complex," where DNA is broken but not yet resealed.[4] This leads to an accumulation of permanent DNA double-strand breaks.

This mechanism is depicted in the logical relationship diagram below.

Caption: Relationship between Idarubicin, this compound, and DNA.

Signaling Pathway: The DNA Damage Response

The accumulation of DNA double-strand breaks induced by this compound triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[10][11] This pathway acts as a crucial cellular defense mechanism.

Upon sensing DNA breaks, sensor proteins, primarily the ATM (Ataxia Telangiectasia Mutated) kinase, are activated.[10] ATM then phosphorylates a cascade of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases like CHK2 .[12]

Activation of this pathway leads to several key outcomes:

-

Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M checkpoint, to prevent the replication of damaged DNA.[12]

-

DNA Repair: The cell attempts to repair the DNA breaks through mechanisms like homologous recombination or non-homologous end joining.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the p53-mediated pathway initiates programmed cell death (apoptosis), eliminating the damaged cell.[12][13]

The diagram below illustrates this critical signaling cascade.

Caption: The DNA Damage Response pathway initiated by this compound.

Experimental Protocols

Determining the binding affinity and mode of interaction of a compound like this compound with DNA requires a combination of biophysical techniques. The following are detailed methodologies for key experiments commonly cited for analyzing anthracycline-DNA interactions.[8][9]

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of the drug upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength).

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a stock solution of high-purity DNA (e.g., Calf Thymus DNA) in the same buffer. The concentration of DNA is determined by measuring its absorbance at 260 nm.

-

-

Titration:

-

Keep the concentration of this compound constant in a quartz cuvette.

-

Perform a titration by adding increasing concentrations of the DNA solution to the cuvette.

-

Allow the solution to equilibrate for 5 minutes after each addition.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum (typically from 300-600 nm for the drug) after each addition of DNA.

-

-

Data Analysis:

-

The binding constant (Kₐ) can be calculated from the changes in absorbance using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.

-

Caption: Workflow for UV-Visible Spectroscopy titration experiment.

Fluorescence Spectroscopy

This method relies on the quenching of the intrinsic fluorescence of this compound upon binding to DNA. The quenching can be used to determine binding parameters.

Methodology:

-

Preparation of Solutions: Prepare buffer, this compound, and DNA solutions as described for UV-Vis spectroscopy.

-

Titration:

-

Place a fixed concentration of this compound in a fluorescence cuvette.

-

Set the excitation wavelength (near the drug's absorption maximum) and record the initial emission spectrum.

-

Add incremental amounts of the DNA stock solution.

-

Allow the mixture to equilibrate for 2-3 minutes after each addition.

-

-

Data Acquisition: Record the fluorescence emission spectrum after each DNA addition.

-

Data Analysis:

-

Analyze the quenching of fluorescence using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

-

For static quenching, which is typical for intercalation, the binding constant (Kₐ) and the number of binding sites (n) can be calculated from the intercept and slope of a plot of log[(F₀-F)/F] versus log[DNA].

-

Caption: Workflow for Fluorescence Spectroscopy quenching experiment.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters (binding affinity Kₐ, enthalpy ΔH, and entropy ΔS) in a single experiment.

Methodology:

-

Preparation:

-

Prepare precisely concentrated solutions of this compound and DNA in the same, extensively degassed buffer.

-

Load the this compound solution into the ITC syringe.

-

Load the DNA solution into the sample cell.

-

-

Titration:

-

Set the experimental temperature (e.g., 25°C or 37°C).

-

Perform a series of small, sequential injections of the this compound solution from the syringe into the DNA solution in the cell.

-

-

Data Acquisition: The instrument measures the minute heat changes (endothermic or exothermic) that occur after each injection as the binding reaction reaches equilibrium.

-

Data Analysis:

-